Synthetic Route Selectivity: 5-Chloro-3-(difluoromethyl)pyrazin-2-amine Enables Direct Palladium-Catalyzed Elaboration Without Protecting Group Manipulation
5-Chloro-3-(difluoromethyl)pyrazin-2-amine contains a chlorine atom at the 5-position that serves as a direct handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings without requiring protection of the 2-amino group [1]. In contrast, the des-chloro analog 3-(difluoromethyl)pyrazin-2-amine lacks this reactive site and would require an additional halogenation step (e.g., using N-chlorosuccinimide or thionyl chloride) to install a cross-coupling handle , adding at least one synthetic transformation and associated purification burden. The trifluoromethyl analog 5-chloro-3-(trifluoromethyl)pyrazin-2-amine retains the chloro handle but introduces different electronic effects that alter cross-coupling reactivity and downstream ATR inhibitor potency [2].
| Evidence Dimension | Synthetic accessibility / availability of cross-coupling handle |
|---|---|
| Target Compound Data | 5-position chlorine present; direct Suzuki/Buchwald coupling enabled |
| Comparator Or Baseline | 3-(Difluoromethyl)pyrazin-2-amine (CAS 1785423-85-9): no halogen handle; requires additional chlorination step |
| Quantified Difference | Elimination of one synthetic step (halogenation) and its associated purification |
| Conditions | Synthetic route design for ATR inhibitor building blocks per US8841308B2 and US10479784B2 |
Why This Matters
For medicinal chemistry procurement, eliminating a halogenation step reduces synthesis time, material cost, and purification complexity when constructing ATR inhibitor libraries.
- [1] Charrier J-D, et al. Vertex Pharmaceuticals Incorporated. Pyrazin-2-amines useful as inhibitors of ATR kinase. US Patent US8841308B2. Published 2014-09-23. View Source
- [2] Charrier J-D, et al. Vertex Pharmaceuticals Incorporated. Substituted pyrazin-2-amines as inhibitors of ATR kinase. US Patent US10479784B2. Published 2019-11-19. View Source
